molecular formula C17H13ClFNO2S B2523826 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034592-75-9

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2523826
CAS No.: 2034592-75-9
M. Wt: 349.8
InChI Key: NLPJIEDPJQWFDK-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a chloro-fluorophenyl moiety, a thiophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-chloro-6-fluorophenyl acetamide intermediate. This intermediate is then reacted with a thiophen-2-yl furan derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, including the use of high-efficiency catalysts and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide: shares similarities with other compounds containing chloro-fluorophenyl, thiophenyl, and furan moieties.

    This compound: is unique due to its specific combination of functional groups and structural arrangement.

Uniqueness

  • The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical transformations.
  • The combination of thiophenyl and furan rings contributes to its unique electronic properties and potential biological activities.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-13-3-1-4-14(19)12(13)9-17(21)20-10-11-6-7-15(22-11)16-5-2-8-23-16/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPJIEDPJQWFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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